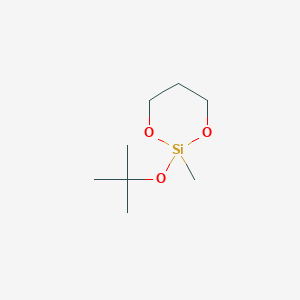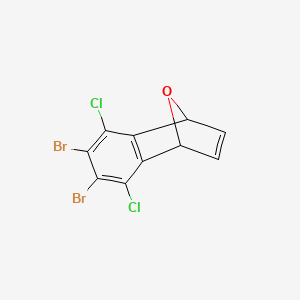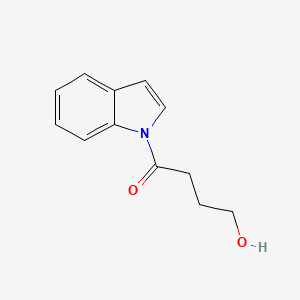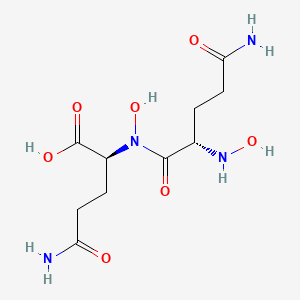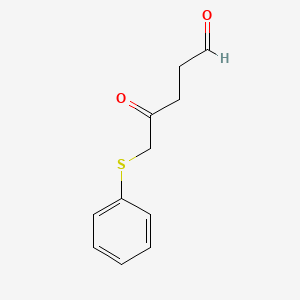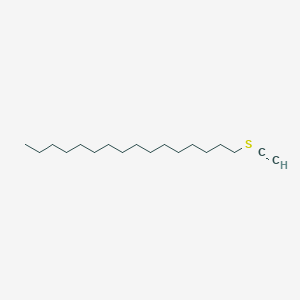
Hexadecane, 1-(ethynylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecane, 1-(ethynylthio)- is an organic compound that belongs to the class of alkanes It consists of a hexadecane backbone with an ethynylthio group attached to one of its carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1-(ethynylthio)- typically involves the reaction of hexadecane with an ethynylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where hexadecane is treated with an ethynylthio compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Hexadecane, 1-(ethynylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecane, 1-(ethynylthio)- can undergo various chemical reactions, including:
Oxidation: The ethynylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethynylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexadecane.
Substitution: Various substituted hexadecane derivatives.
Wissenschaftliche Forschungsanwendungen
Hexadecane, 1-(ethynylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Hexadecane, 1-(ethynylthio)- involves its interaction with specific molecular targets. The ethynylthio group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Hexadecane, 1-(ethynylthio)- can be compared with other similar compounds such as:
Hexadecane, 1-(ethenyloxy)-: Similar in structure but with an ethenyloxy group instead of an ethynylthio group.
Hexadecane, 1-(methylthio)-: Contains a methylthio group instead of an ethynylthio group.
Hexadecane, 1-(propynylthio)-: Contains a propynylthio group instead of an ethynylthio group.
Eigenschaften
CAS-Nummer |
143570-83-6 |
|---|---|
Molekularformel |
C18H34S |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1-ethynylsulfanylhexadecane |
InChI |
InChI=1S/C18H34S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h2H,3,5-18H2,1H3 |
InChI-Schlüssel |
ASTSLEZURJZWTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
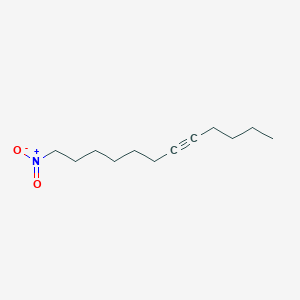
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
